(2-Iodophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
(2-Iodophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a complex organic compound that features both an iodophenyl and a nitrobenzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodophenyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Iodophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2-Iodophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The iodophenyl moiety may interact with proteins or enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Shares the benzodioxin and nitro functionalities but lacks the iodophenyl group.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Contains a benzodioxin moiety but with different substituents.
Uniqueness
(2-Iodophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is unique due to the presence of both iodophenyl and nitrobenzodioxin groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C15H10INO5 |
---|---|
Molecular Weight |
411.15 g/mol |
IUPAC Name |
(2-iodophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C15H10INO5/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(22-6-5-21-13)8-12(10)17(19)20/h1-4,7-8H,5-6H2 |
InChI Key |
RGZZXRWUECOUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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